molecular formula C13H19NO B14394852 2,2,3,4-Tetramethyl-5-phenyl-1,3-oxazolidine CAS No. 88263-25-6

2,2,3,4-Tetramethyl-5-phenyl-1,3-oxazolidine

Cat. No.: B14394852
CAS No.: 88263-25-6
M. Wt: 205.30 g/mol
InChI Key: SXPWYSNMKUDXOU-UHFFFAOYSA-N
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Description

2,2,3,4-Tetramethyl-5-phenyl-1,3-oxazolidine is a heterocyclic organic compound that belongs to the oxazolidine family. Oxazolidines are five-membered rings containing both nitrogen and oxygen atoms. This particular compound is characterized by its unique structure, which includes four methyl groups and a phenyl group attached to the oxazolidine ring. It is known for its stability and reactivity, making it a valuable compound in various chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2,3,4-Tetramethyl-5-phenyl-1,3-oxazolidine can be synthesized through the condensation of 2-aminoalcohols with aldehydes or ketones. The reaction typically involves the use of a chiral amino alcohol and an aldehyde or ketone under acidic or basic conditions. The reaction proceeds through the formation of an imine intermediate, which then cyclizes to form the oxazolidine ring .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of high-purity reagents and controlled reaction conditions to ensure high yields and purity. The process may include steps such as purification through distillation or recrystallization to remove impurities and obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2,2,3,4-Tetramethyl-5-phenyl-1,3-oxazolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,2,3,4-Tetramethyl-5-phenyl-1,3-oxazolidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,3,4-Tetramethyl-5-phenyl-1,3-oxazolidine involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to the formation of stable complexes. The pathways involved in its mechanism of action include nucleophilic addition, electrophilic substitution, and ring-opening reactions .

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dimethyl-5-phenyl-1,3-oxazolidine
  • 2,2,4,4-Tetramethyl-1,3-oxazolidine
  • 2,2,3,4-Tetramethyl-1,3-oxazolidine

Uniqueness

2,2,3,4-Tetramethyl-5-phenyl-1,3-oxazolidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of four methyl groups and a phenyl group enhances its stability and reactivity compared to other oxazolidine derivatives .

Properties

CAS No.

88263-25-6

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

2,2,3,4-tetramethyl-5-phenyl-1,3-oxazolidine

InChI

InChI=1S/C13H19NO/c1-10-12(11-8-6-5-7-9-11)15-13(2,3)14(10)4/h5-10,12H,1-4H3

InChI Key

SXPWYSNMKUDXOU-UHFFFAOYSA-N

Canonical SMILES

CC1C(OC(N1C)(C)C)C2=CC=CC=C2

Origin of Product

United States

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